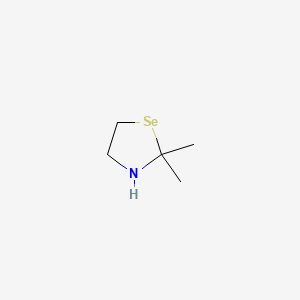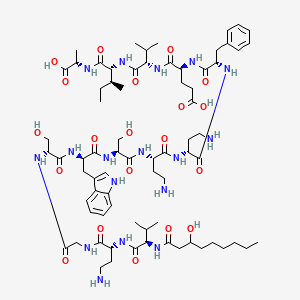
Tridecaptin A(sup alpha)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecaptin A(sup alpha): is a member of the tridecaptin family, which are non-ribosomal antibacterial peptides. These compounds have shown potent activity against Gram-negative bacteria, making them a promising candidate in the fight against antimicrobial resistance . Tridecaptin A(sup alpha) specifically targets the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria, disrupting the proton-motive force and leading to bacterial cell death .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecaptin A(sup alpha) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The linear structure of tridecaptins makes them highly amenable to synthetic modification . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure to facilitate peptide bond formation.
Industrial Production Methods: Industrial production of tridecaptin A(sup alpha) can be achieved through fermentation processes using genetically engineered strains of bacteria such as Paenibacillus species. These bacteria are capable of producing tridecaptins naturally, and their production can be optimized through the manipulation of growth conditions and nutrient availability .
Analyse Des Réactions Chimiques
Types of Reactions: Tridecaptin A(sup alpha) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, leading to the formation of disulfide bonds or other oxidative modifications.
Reduction: Reduction reactions can reverse oxidative modifications, restoring the original structure of the peptide.
Substitution: Amino acid residues in tridecaptin A(sup alpha) can be substituted with other amino acids to create analogues with enhanced properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid substitution can be achieved using SPPS with the desired amino acid derivatives.
Major Products Formed: The major products formed from these reactions include various analogues of tridecaptin A(sup alpha) with modified amino acid sequences, which can exhibit enhanced antimicrobial activity, reduced toxicity, or improved stability .
Applications De Recherche Scientifique
Chemistry: Tridecaptin A(sup alpha) is used in the development of novel antimicrobial agents. Its linear structure allows for easy modification, enabling researchers to create analogues with improved properties .
Biology: In biological research, tridecaptin A(sup alpha) is used to study the mechanisms of bacterial resistance and the interactions between antimicrobial peptides and bacterial membranes .
Medicine: Tridecaptin A(sup alpha) has potential therapeutic applications in treating infections caused by multidrug-resistant Gram-negative bacteria. It can also be used in combination with other antibiotics to enhance their efficacy .
Industry: In the industrial sector, tridecaptin A(sup alpha) can be used in the formulation of antimicrobial coatings and materials to prevent bacterial contamination .
Mécanisme D'action
Tridecaptin A(sup alpha) exerts its effects by binding selectively to the peptidoglycan precursor lipid II on the outer leaflet of the inner membrane of Gram-negative bacteria. This binding disrupts the proton-motive force, leading to the collapse of the bacterial membrane potential and ultimately causing cell death . The specificity of tridecaptin A(sup alpha) for lipid II reduces the likelihood of resistance development compared to other antibiotics .
Comparaison Avec Des Composés Similaires
Tridecaptin B: Similar to tridecaptin A(sup alpha) but with variations in the amino acid sequence.
Tridecaptin C: Another variant with different amino acid modifications.
Tridecaptin G: A recently discovered variant with broad-spectrum activity.
Uniqueness: Tridecaptin A(sup alpha) is unique due to its specific targeting of lipid II and its linear structure, which allows for easy synthetic modification. This makes it a versatile compound for developing new antimicrobial agents with enhanced properties .
Propriétés
Numéro CAS |
67922-28-5 |
|---|---|
Formule moléculaire |
C73H115N17O20 |
Poids moléculaire |
1550.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2R)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-(3-hydroxynonanoylamino)-3-methylbutanoyl]amino]butanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]butanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2R,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C73H115N17O20/c1-9-11-12-16-21-45(93)34-56(94)88-59(39(3)4)70(106)84-49(26-29-74)62(98)78-36-57(95)80-54(37-91)68(104)86-53(33-44-35-77-47-23-18-17-22-46(44)47)67(103)87-55(38-92)69(105)83-50(27-30-75)63(99)82-51(28-31-76)64(100)85-52(32-43-19-14-13-15-20-43)66(102)81-48(24-25-58(96)97)65(101)89-60(40(5)6)71(107)90-61(41(7)10-2)72(108)79-42(8)73(109)110/h13-15,17-20,22-23,35,39-42,45,48-55,59-61,77,91-93H,9-12,16,21,24-34,36-38,74-76H2,1-8H3,(H,78,98)(H,79,108)(H,80,95)(H,81,102)(H,82,99)(H,83,105)(H,84,106)(H,85,100)(H,86,104)(H,87,103)(H,88,94)(H,89,101)(H,90,107)(H,96,97)(H,109,110)/t41-,42-,45?,48-,49+,50-,51+,52-,53+,54+,55-,59+,60-,61+/m0/s1 |
Clé InChI |
QETFUGBMXLKUFY-RUKUHQBXSA-N |
SMILES isomérique |
CCCCCCC(CC(=O)N[C@H](C(C)C)C(=O)N[C@H](CCN)C(=O)NCC(=O)N[C@H](CO)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCN)C(=O)N[C@H](CCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)O |
SMILES canonique |
CCCCCCC(CC(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CCN)C(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


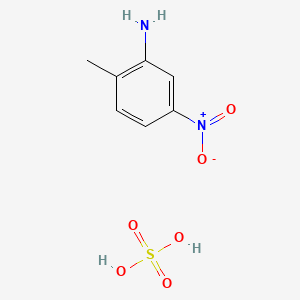
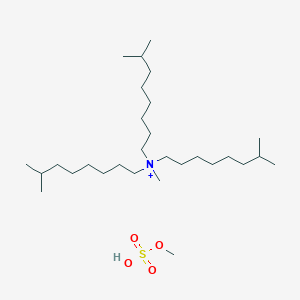
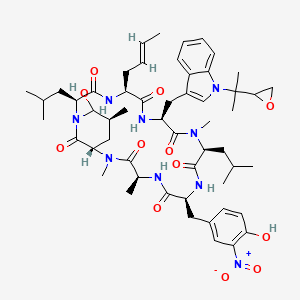
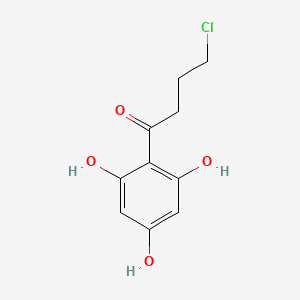
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
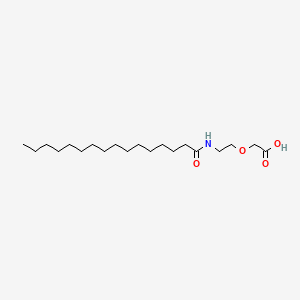
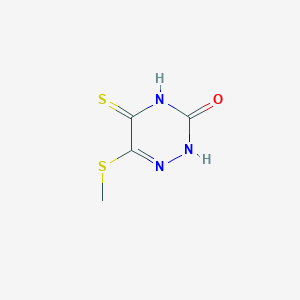

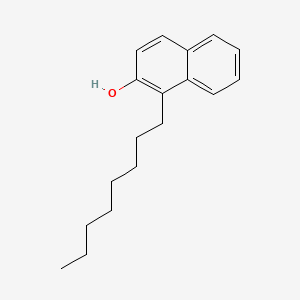
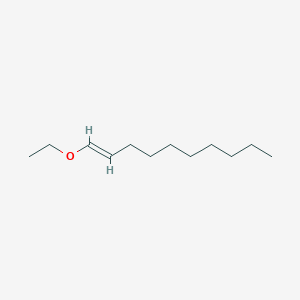
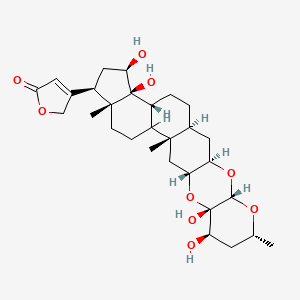
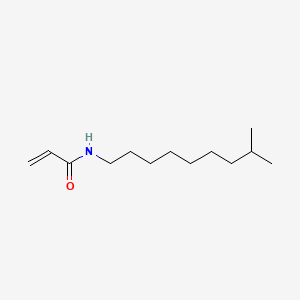
arsanium bromide](/img/structure/B15176074.png)
